N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide is an organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The 4-methoxyphenyl group attached to the nitrogen atom of the thiazolidine ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide typically involves the condensation of 4-methoxyaniline with thiazolidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative with a reduced functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding thiazolidine derivative with a reduced functional group .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-2-thiazolidinone: This compound has a similar structure but lacks the carboxamide group, which may result in different chemical and biological properties.
N-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione:
N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may affect its solubility and biological activity .
Properties
Molecular Formula |
C11H14N2O2S |
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Molecular Weight |
238.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-15-9-4-2-8(3-5-9)13-11(14)10-6-16-7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
VQHCHAXMDSLHOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CSCN2 |
Origin of Product |
United States |
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